Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate
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Overview
Description
Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly used in various industrial applications due to their pleasant odors and flavors. This particular compound is characterized by the presence of a decyl group, a dioxothiolan ring, and an amino acetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate typically involves the esterification of decanol with 2-[(1,1-dioxothiolan-3-yl)methylamino]acetic acid. The reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions
Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiolane ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Various amino or alkoxy derivatives.
Scientific Research Applications
Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of fragrances and flavors due to its ester functionality.
Mechanism of Action
The mechanism of action of Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate involves its interaction with specific molecular targets. The dioxothiolan ring can interact with thiol groups in proteins, potentially leading to the modulation of enzyme activity. The amino acetate moiety can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,1-dioxothiolan-3-yl)acetate
- Ethyl 2-(1,1-dioxothiolan-3-yl)acetate
- Propyl 2-(1,1-dioxothiolan-3-yl)acetate
Uniqueness
Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate is unique due to its longer alkyl chain (decyl group), which can influence its hydrophobicity and interaction with biological membranes. This structural feature may enhance its potential as a therapeutic agent or as a component in industrial applications.
Biological Activity
Decyl 2-[(1,1-dioxothiolan-3-yl)methylamino]acetate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C12H23N1O2S1
- Molecular Weight : 245.38 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may modulate enzyme activity or receptor interactions, which can lead to therapeutic effects. Specifically, it has been noted for potential roles in:
- Antimicrobial Activity : The compound exhibits significant inhibition against various bacterial strains.
- Anti-inflammatory Effects : It may reduce inflammation through the modulation of cytokine production.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The compound showed:
- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli.
Case Study 2: Anti-inflammatory Properties
In another study focusing on inflammatory diseases, this compound was administered to murine models. The results indicated:
- A significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound.
Case Study 3: Safety Profile Assessment
A safety assessment conducted on human peripheral blood mononuclear cells demonstrated that this compound exhibited low cytotoxicity even at high concentrations (up to 1000 µg/mL) . This suggests a favorable safety profile for potential therapeutic applications.
Properties
Molecular Formula |
C17H33NO4S |
---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
decyl 2-[(1,1-dioxothiolan-3-yl)-methylamino]acetate |
InChI |
InChI=1S/C17H33NO4S/c1-3-4-5-6-7-8-9-10-12-22-17(19)14-18(2)16-11-13-23(20,21)15-16/h16H,3-15H2,1-2H3 |
InChI Key |
ZEYPIBTZOKLGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)CN(C)C1CCS(=O)(=O)C1 |
Origin of Product |
United States |
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